

Applications of ^{195}Pt in Mass Cytometry:

Application Notes and Protocols for Researchers

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Introduction to ^{195}Pt in Mass Cytometry

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful single-cell analysis technique that utilizes heavy metal isotopes as reporters, enabling highly multiplexed proteomics studies.[1] The stable platinum isotope, ^{195}Pt , has emerged as a versatile tool in this field with several key applications. Its unique properties are leveraged for cell viability determination, as a stable isotope tag for antibodies, and in cellular barcoding strategies, significantly expanding the capabilities of mass cytometry experiments.[2][3] This document provides detailed application notes and protocols for the utilization of ^{195}Pt in mass cytometry.

Core Applications of ^{195}Pt

The primary applications of ^{195}Pt in mass cytometry include:

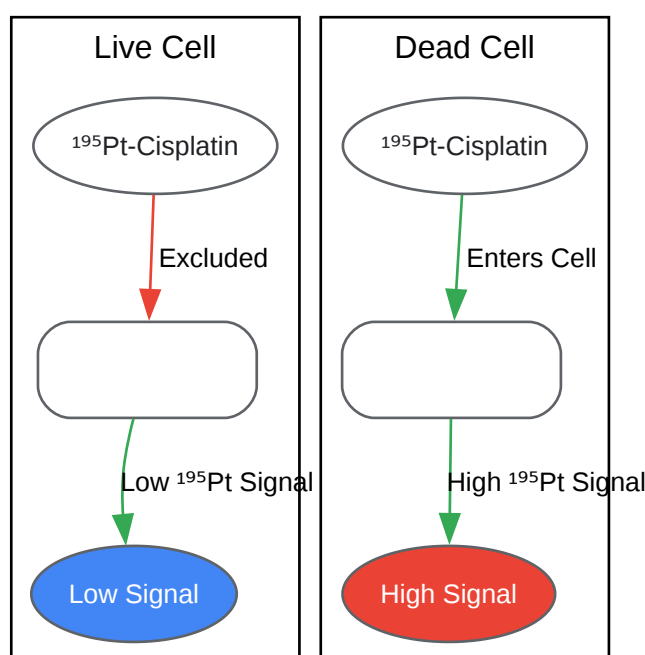
- **Cell Viability Analysis:** Cisplatin, a platinum-containing compound, is widely used as a viability reagent. It preferentially enters and covalently binds to intracellular proteins in cells with compromised membranes (dead cells), resulting in a strong ^{195}Pt signal. Live cells, with intact membranes, largely exclude the cisplatin and thus exhibit a low ^{195}Pt signal.[4][5] This allows for the effective discrimination of live and dead cells, which is crucial for accurate downstream data analysis.[6]

- **Antibody Tagging:** ^{195}Pt can be conjugated to antibodies, serving as a mass tag for the detection of specific cellular epitopes. This expands the available palette of metal isotopes for antibody labeling, allowing for the creation of larger and more comprehensive antibody panels.^[7]
- **Cellular Barcoding:** Antibodies conjugated with ^{195}Pt and other platinum isotopes can be used in live-cell barcoding protocols. This technique allows multiple samples to be stained and acquired simultaneously in a single tube, which minimizes sample-to-sample variation and increases throughput.^{[8][9]}

Application Note 1: Cell Viability Assessment with ^{195}Pt -Cisplatin

Principle:

The mechanism of live/dead cell discrimination using cisplatin relies on the integrity of the cell membrane. In viable cells, the intact plasma membrane restricts the entry of cisplatin. In contrast, non-viable cells with compromised membranes allow cisplatin to enter freely. Once inside the cell, cisplatin covalently binds to intracellular proteins, leading to a significant accumulation of platinum and a high ^{195}Pt signal upon analysis by mass cytometry.^[4]



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Figure 1: Mechanism of ^{195}Pt -Cisplatin Viability Staining.

Experimental Protocol: ^{195}Pt -Cisplatin Viability Staining

This protocol is a general guideline; optimization of cisplatin concentration and incubation time may be necessary for different cell types and experimental conditions.^[4]

Materials:

- Cell suspension ($1-10 \times 10^6$ cells)
- Serum-free cell culture medium or PBS
- Cell-ID™ Cisplatin (containing ^{195}Pt) at a stock concentration of 5 mM
- Maxpar® Cell Staining Buffer (or PBS with 2% BSA)
- 15 mL conical tubes

Procedure:

- Cell Preparation:
 - Wash cells once with serum-free medium or PBS to remove any residual protein.
 - Centrifuge at $300-500 \times g$ for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in serum-free medium or PBS to a concentration of $1-10 \times 10^6$ cells/mL.
- Cisplatin Staining:
 - Prepare a fresh working solution of cisplatin. For a final concentration of 5 μM , dilute the 5 mM stock solution 1:1000 in serum-free medium or PBS.
 - Add an equal volume of the cisplatin working solution to the cell suspension. For example, add 1 mL of 10 μM cisplatin to 1 mL of cell suspension for a final concentration of 5 μM .

- Mix gently and incubate for 1-5 minutes at room temperature.[2] A shorter incubation time (1 minute) is often sufficient and may minimize potential artifacts.[10]
- Quenching:
 - To stop the reaction, add at least 5 volumes of Maxpar® Cell Staining Buffer (or a protein-containing buffer like PBS with 2% BSA).
 - Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
- Washing:
 - Wash the cells twice with Maxpar® Cell Staining Buffer to remove any unbound cisplatin.
- Downstream Processing:
 - The cells are now ready for fixation, permeabilization, and antibody staining according to your standard mass cytometry protocol. The ^{195}Pt signal will be detected in the CyTOF instrument.

Application Note 2: ^{195}Pt as an Antibody Mass Tag

Principle:

^{195}Pt can be used to label antibodies, expanding the number of available channels for multiparametric analysis. This is particularly useful for large panels where many common metal isotopes are already in use. The conjugation of platinum to an antibody allows for the detection and quantification of its specific target antigen.

Experimental Protocol: Antibody Conjugation with ^{195}Pt -Cisplatin (General)

This protocol is a generalized procedure for labeling antibodies with cisplatin. Commercial kits and specific antibodies may require different procedures.

Materials:

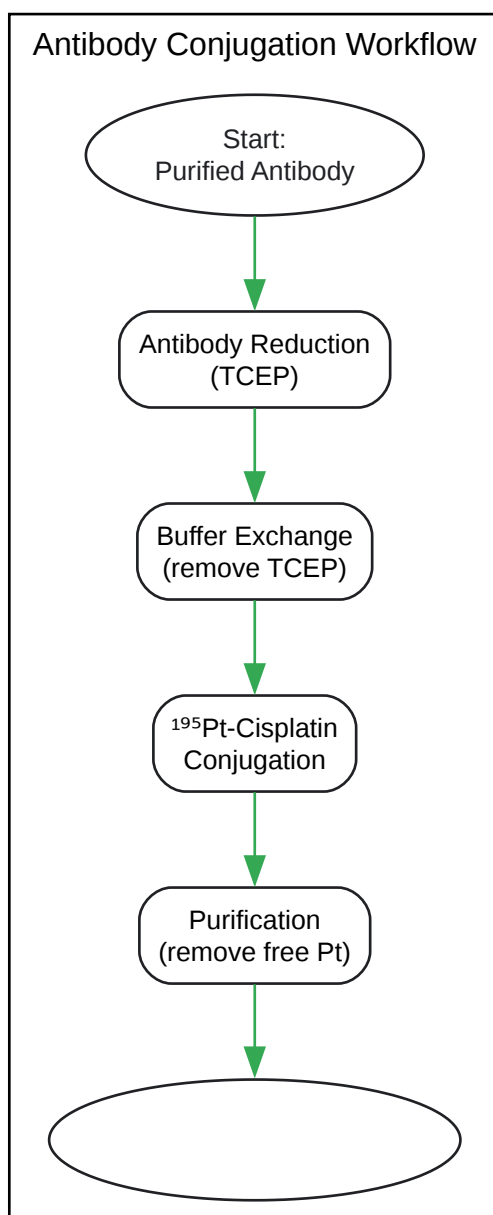
- Purified, carrier-free antibody (100 μg)

- Reducing agent (e.g., TCEP)
- Cisplatin containing ^{195}Pt (e.g., Cell-ID™ Cisplatin-195Pt)
- Reaction and washing buffers (e.g., C-buffer from Maxpar® kits)
- Ultrafiltration spin columns (e.g., 50 kDa MWCO)
- Antibody stabilization buffer

Procedure:

- Antibody Reduction:
 - Dissolve the antibody in a suitable reaction buffer.
 - Add a reducing agent like TCEP to a final concentration of ~4 mM.
 - Incubate for 30 minutes at 37°C to partially reduce the antibody's disulfide bonds, creating free sulfhydryl groups for platinum binding.
- Buffer Exchange:
 - Remove the reducing agent by buffer exchange using an ultrafiltration spin column. Wash the antibody twice with a C-buffer.
- Platinum Conjugation:
 - Resuspend the reduced antibody in C-buffer.
 - Add the ^{195}Pt -cisplatin solution to the antibody. The optimal molar ratio of cisplatin to antibody should be determined empirically.
 - Incubate for 1 hour at 37°C with gentle mixing.
- Purification:
 - Remove unconjugated platinum by repeated washing and concentration steps using an ultrafiltration spin column.

- Stabilization and Storage:
 - Resuspend the labeled antibody in a stabilization buffer.
 - Determine the final antibody concentration and store at 4°C.



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Figure 2: General workflow for conjugating antibodies with ¹⁹⁵Pt-Cisplatin.

Application Note 3: Live-Cell Barcoding with ^{195}Pt -Conjugated Antibodies

Principle:

Live-cell barcoding enables the multiplexing of different samples for simultaneous processing and analysis. This is achieved by labeling each sample with a unique combination of antibodies conjugated to different metal isotopes, including ^{195}Pt . A common target for barcoding immune cells is the ubiquitously expressed CD45 antigen. By using a "n-choose-k" combinatorial approach, a small number of labeled antibodies can be used to barcode a large number of samples.[\[11\]](#)

Experimental Protocol: Live-Cell Barcoding with ^{195}Pt -CD45

This protocol outlines a general procedure for barcoding peripheral blood mononuclear cells (PBMCs) using a panel of metal-conjugated anti-CD45 antibodies, including one labeled with ^{195}Pt .

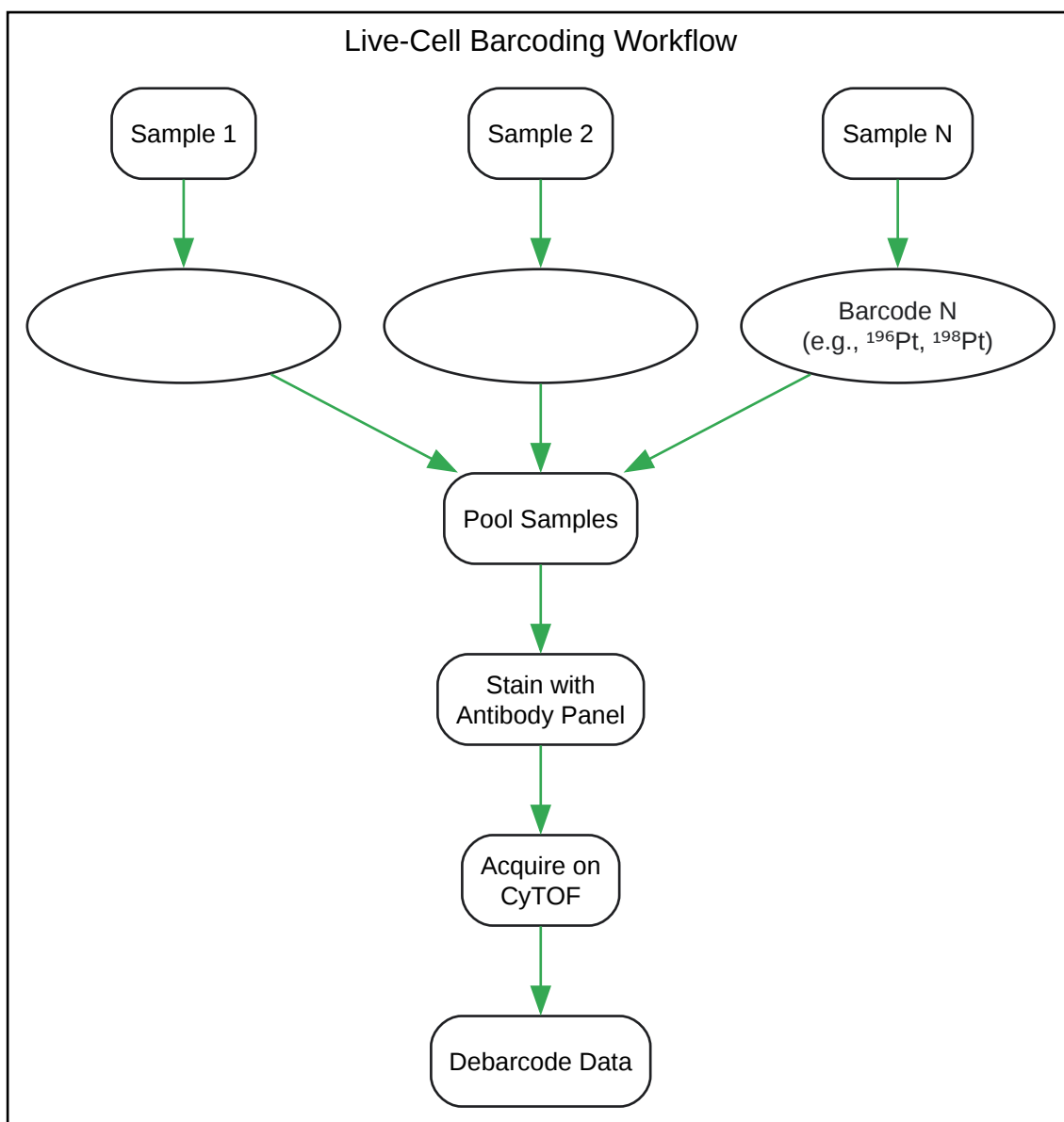
Materials:

- Multiple single-cell suspensions (e.g., PBMCs from different donors or conditions)
- A panel of anti-CD45 antibodies, each conjugated to a unique metal isotope (e.g., ^{194}Pt , ^{195}Pt , ^{196}Pt , ^{198}Pt , and other metals like palladium isotopes).
- Maxpar® Cell Staining Buffer
- 96-well V-bottom plate

Procedure:

- Sample Aliquoting:
 - Aliquot each cell sample into a separate well of a 96-well plate.
- Barcoding:

- For each sample, add a unique combination of the metal-conjugated anti-CD45 antibodies according to a pre-defined barcoding scheme (e.g., 3 out of 6 available antibodies).
- Incubate for 30 minutes at room temperature.
- Washing and Pooling:
 - Wash the cells in each well with Maxpar® Cell Staining Buffer.
 - After washing, pool all the barcoded samples into a single tube.
- Downstream Staining:
 - The pooled sample can now be stained with the primary antibody panel as a single sample.
- Data Analysis:
 - During data analysis, the unique combination of ^{195}Pt and other barcoding channels will be used to "debarcode" the data, assigning each cell back to its original sample.



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Figure 3: Workflow for live-cell barcoding using metal-conjugated antibodies.

Quantitative Data Presentation

A direct, comprehensive comparison of ^{195}Pt signal intensities across its various applications in a single study is not readily available in the current literature. However, based on the principles of each application, we can construct illustrative tables of expected relative signal intensities. The "Staining Index" is a common metric used to evaluate the quality of a signal, calculated as

$(\text{MFI}_{\text{positive}} - \text{MFI}_{\text{negative}}) / (2 * \text{SD}_{\text{negative}})$, where MFI is the mean fluorescence (or in this case, ion) intensity and SD is the standard deviation.

Table 1: Illustrative ^{195}Pt Signal Intensity for Viability Staining

Cell Population	Expected ^{195}Pt Median Signal Intensity (Arbitrary Units)	Expected Staining Index
Live Cells	Low (< 10)	N/A
Dead Cells	High (> 500)	> 50

Table 2: Illustrative ^{195}Pt Signal Intensity for Antibody Tagging (Anti-CD4)

Cell Population	Target Antigen Expression	Expected ^{195}Pt Median Signal Intensity (Arbitrary Units)	Expected Staining Index
CD4+ T-cells	High	High (200-1000)	> 20
CD4- Cells	Negative	Low (< 5)	N/A

Table 3: Illustrative ^{195}Pt Signal Intensity for Live-Cell Barcoding (Anti-CD45)

Barcode Status	Target Antigen Expression	Expected ^{195}Pt Median Signal Intensity (Arbitrary Units)
^{195}Pt Positive Barcode	High (CD45+)	High (100-500)
^{195}Pt Negative Barcode	High (CD45+)	Low (< 5)

Note: The values in these tables are for illustrative purposes only and will vary depending on the cell type, instrument settings, antibody clone and concentration, and specific experimental conditions. It is crucial to perform appropriate titration and validation experiments to determine the optimal parameters for each application.

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